

Unraveling SPPO13: A Technical Examination of a Key OLED Material

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the analysis and mapping of **SPPO13**, a crucial component in advanced organic electronics. This document details the chemical properties, experimental protocols, and electronic applications of **SPPO13**, providing a foundational resource for professionals in the field.

It is critical to note that **SPPO13**, or 2,7-Bis(diphenylphosphoryl)-9,9'-spirobifluorene, is a synthetic, non-biological small molecule. As such, the concept of a biological "**SPPO13** pathway" is not applicable. This guide focuses on its well-established role in materials science and electronics.

Core Properties of SPPO13

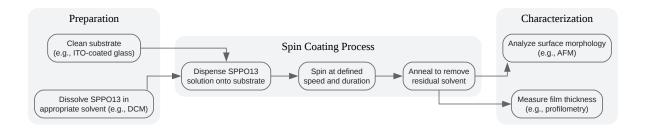
SPPO13 is a high-purity organic compound utilized as a phosphorescent host and electron transport layer (ETL) material in the fabrication of Organic Light-Emitting Diodes (OLEDs).[1][2] Its chemical structure features a spirobifluorene core functionalized with two diphenylphosphine oxide groups, which imparts excellent thermal stability and amorphous morphology, crucial for device longevity and performance.

Property	Value	Reference
CAS Number	1234510-13-4	[2]
Chemical Formula	C49H34O2P2	[2]
Molecular Weight	716.74 g/mol	[2]
Appearance	White powder/crystals	[2]
Purity	>99.0% (HPLC)	[2]
HOMO/LUMO	5.90 eV / 2.60 eV	[2]
Absorption (λmax)	282 nm (in DCM)	[2]
Phosphorescence (λmax)	373 nm (in DCM)	[2]

Role in OLED Technology

Due to its electron-deficient nature, **SPPO13** serves as an efficient n-type solution-processable electron transporting material.[2] It can also function as a universal bipolar co-host for blue, green, and red phosphorescent emitters when blended with a hole-transporting material like TCTA (tris(4-carbazoyl-9-ylphenyl)amine).[2] The wide energy bandgap and high triplet energy of materials like **SPPO13** are key characteristics for effective phosphorescent host materials.[1]

Experimental Protocols


The characterization and implementation of **SPPO13** in OLED devices involve a series of well-defined experimental procedures.

Thin-Film Deposition

A common method for depositing **SPPO13** is through solution processing, which includes techniques such as spin coating, dip coating, or slot-die coating.[1][2] The choice of method depends on the desired film thickness and morphology.

Example Workflow for Spin Coating:

Click to download full resolution via product page

Spin coating workflow for **SPPO13** thin-film deposition.

Device Fabrication and Characterization

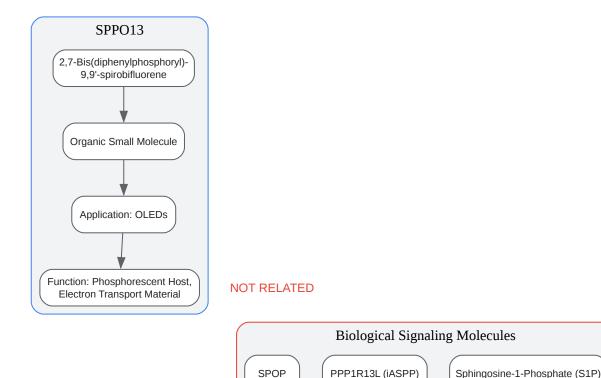
A typical OLED device structure incorporating **SPPO13** might be ITO/PEDOT:PSS/Emitting Layer/**SPPO13**/Al.[2] In such a device, **SPPO13** functions as the electron transport layer.

Device Performance Metrics:

Metric	Example Value	Reference
Maximum Power Efficiency	42.7 lm W-1	[2]
Maximum External Quantum Efficiency (EQE)	6.1%	[2]

Clarification on Biological Pathways

It is important to distinguish **SPPO13** from biological molecules with similar-sounding acronyms that are involved in cellular signaling. For instance:


 SPOP (Speckle-type POZ protein): A substrate adaptor of the CUL3-RING ubiquitin ligase complex, implicated in various cancers, including prostate cancer.[3] Mutations in SPOP can affect pathways related to metabolism and cancer.[3]

- PPP1R13L (Protein Phosphatase 1 Regulatory Subunit 13 Like): Also known as iASPP, it is an inhibitor of the tumor suppressor p53 and plays a role in apoptosis and cancer.[4]
- Sphingosine-1-phosphate (S1P): A signaling lipid that regulates numerous cellular processes, including immune cell trafficking, by binding to S1P receptors.[5][6][7][8][9] The SphK/S1P/S1PR signaling pathway is a key area of research in inflammation and immunity. [5][9]

These are distinct biological entities and are not related to the chemical compound **SPPO13**.

Logical Relationship Diagram

Click to download full resolution via product page

Distinction between **SPPO13** and biological signaling molecules.

This technical guide provides a clear and concise overview of **SPPO13**, its properties, and its application in OLED technology. The provided data and experimental workflow descriptions are intended to support researchers and professionals in materials science and electronic engineering. The clarification regarding the non-biological nature of **SPPO13** is crucial to prevent confusion with similarly named but functionally distinct biological entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ossila.com [ossila.com]
- 2. ossila.com [ossila.com]
- 3. Key pathways in prostate cancer with SPOP mutation identified by bioinformatic analysis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPP1R13L protein phosphatase 1 regulatory subunit 13 like [Homo sapiens (human)] -Gene - NCBI [ncbi.nlm.nih.gov]
- 5. How do sphingosine-1-phosphate affect immune cells to resolve inflammation? PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of sphingosine 1-phosphate in immunity and sepsis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of sphingosine 1-phosphate in immunity and sepsis PMC [pmc.ncbi.nlm.nih.gov]
- 8. The outs and the ins of sphingosine-1-phosphate in immunity PMC [pmc.ncbi.nlm.nih.gov]
- 9. How do sphingosine-1-phosphate affect immune cells to resolve inflammation? PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling SPPO13: A Technical Examination of a Key OLED Material]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3092710#sppo13-pathway-analysis-and-mapping]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com